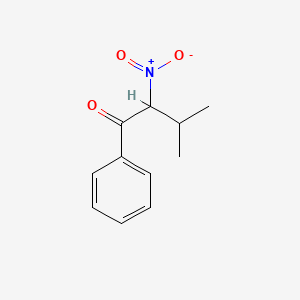![molecular formula C10H11N3O2 B14608021 1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 59797-09-0](/img/structure/B14608021.png)
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with three methyl groups attached at positions 1, 3, and 5, and keto groups at positions 2 and 4.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione can be synthesized through various methods. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto groups to hydroxyl groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridopyrimidine derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated derivatives.
科学研究应用
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
作用机制
The mechanism of action of 1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, as a dihydrofolate reductase inhibitor, it binds to the enzyme’s active site, preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of DNA and RNA synthesis, which is crucial for cancer cell proliferation .
相似化合物的比较
Similar Compounds
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-dione: This compound has a similar structure but lacks one methyl group.
1,3,7-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione: This compound has an additional methyl group at position 7.
1,3-Dimethyl-7-phenylpyrido[2,3-d]pyrimidine-2,4-dione: This compound has a phenyl group instead of a methyl group at position 7.
Uniqueness
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methyl groups and keto functionalities contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
59797-09-0 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
1,3,5-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-5-11-8-7(6)9(14)13(3)10(15)12(8)2/h4-5H,1-3H3 |
InChI 键 |
JRIVWZNWONCFKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)




![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)





